molecular formula C9H12O4 B2810361 Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid CAS No. 15544-51-1

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid

Cat. No.: B2810361
CAS No.: 15544-51-1
M. Wt: 184.191
InChI Key: XTHLMMQPSUSPPS-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid (C₉H₁₂O₄, MW 184.19 g/mol) is a rigid, non-chiral bicyclic compound with two carboxylic acid groups at the 1- and 4-positions of the norbornane skeleton . Its synthesis typically involves a six-step route starting from dimethyl-meso-2,5-dibromohexanedioate, achieving a 28% total yield . A key step is the double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate using 1-bromo-2-chloroethane, followed by hydrolysis to yield the dicarboxylic acid .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-6(11)8-1-2-9(5-8,4-3-8)7(12)13/h1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHLMMQPSUSPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15544-51-1
Record name bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct . The reaction conditions typically include heating the reactants in an inert solvent such as toluene or xylene to facilitate the cycloaddition reaction. The adduct is then hydrolyzed using aqueous acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Esters, amides

Scientific Research Applications

Organic Synthesis

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid serves as an important building block in organic chemistry due to its unique structural properties.

Asymmetric Synthesis : Recent studies have demonstrated the utility of this compound in asymmetric synthesis. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been developed that allows for the efficient production of bicyclo[2.2.1]heptane-1-carboxylates from simple substrates under mild conditions. This method showcases high enantioselectivity and provides access to diverse derivatives that can be further transformed into various functional compounds .

Functional Group Transformations : The carboxylate groups in this compound are versatile and amenable to various transformations, making it a valuable precursor for synthesizing more complex molecules .

Materials Science

This compound's unique structure imparts specific physical and chemical properties that are advantageous in materials science.

Polymer Chemistry : It is employed as a monomer in the synthesis of polyesters and polyamides due to its ability to form stable linkages and influence the thermal properties of the resulting polymers. The incorporation of this bicyclic structure can enhance mechanical strength and thermal stability in polymeric materials.

Lubricants and Additives : Research has indicated that bicyclic compounds like bicyclo[2.2.1]heptane derivatives can be used in formulating lubricants and additives due to their low volatility and stability under high temperatures . These characteristics make them suitable for use in automotive and industrial applications.

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound as a scaffold for drug development.

Drug Design : Its structural features allow for the modification of biological activity through various functionalization strategies. Compounds derived from this compound have shown promise in medicinal chemistry for targeting specific biological pathways or receptors.

Case Studies : Several studies have reported on the synthesis of biologically active compounds derived from bicyclo[2.2.1]heptane frameworks, highlighting their potential as anti-inflammatory agents or for other therapeutic uses .

Environmental Applications

Bicyclo[2.2.1]heptane derivatives are also being explored for their environmental applications.

Biodegradable Polymers : Due to their potential for biodegradability, polymers synthesized from this compound are being investigated as alternatives to conventional plastics that contribute to environmental pollution.

Summary Table of Applications

Application Area Description
Organic SynthesisBuilding block for asymmetric synthesis; versatile functional group transformations
Materials ScienceUsed in polymer chemistry; enhances mechanical strength and thermal stability
Pharmaceutical ApplicationsScaffold for drug design; potential anti-inflammatory agents
Environmental ApplicationsDevelopment of biodegradable polymers to reduce environmental impact

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. The rigid bicyclic structure allows it to fit into specific enzyme active sites, inhibiting or modulating their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to other bicyclic and polycyclic dicarboxylic acids (Table 1).

Table 1: Structural Comparison of Bicyclic Dicarboxylic Acids

Compound Name Molecular Formula Ring Structure Key Properties Applications
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid C₉H₁₂O₄ Norbornane (2.2.1) High ring strain, rigid, non-chiral APIs, MOFs
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid C₁₀H₁₄O₄ 2.2.2 Ring System Lower ring strain, larger cavity Proteomics research
Cubane-1,4-dicarboxylic acid (H₂cdc) C₈H₈O₄ Cubic symmetry High symmetry, strong electronic effects MOFs, bioisosteres
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (H₂bcp) C₅H₆O₄ 1.1.1 Ring System Extreme ring strain, para-substitution mimic Drug design
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate C₁₂H₁₈O₄ 3.2.1 Ring System Flexible, moderate steric bulk Synthetic intermediates

Key Observations :

  • Ring Strain: The norbornane derivative (2.2.1) exhibits higher strain than bicyclo[2.2.2]octane (2.2.2) or cubane systems, influencing reactivity and stability .
  • Bioisosterism : Cubane and bicyclo[1.1.1]pentane derivatives are superior para-benzene bioisosteres due to their electronic mimicry, whereas the 2.2.1 system provides rigidity without chirality .

Reactivity and Enzymatic Hydrolysis

Bicyclo[2.2.1]heptane-1,4-dicarboxylate esters are efficiently hydrolyzed to monoesters via lipase catalysis, minimizing diacid formation (Table 2).

Table 2: Enzymatic Hydrolysis Efficiency

Substrate Enzyme Used Monoester Yield Diacid Formation Reference
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate Candida antarctica lipase B 82% <1%
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate Burkholderia cepacia lipase 78% Negligible
Dimethyl cyclobutene-1,2-dicarboxylate Porcine liver esterase 87% Not reported

Key Observations :

  • The 2.2.1 system’s steric profile allows high enzymatic selectivity, whereas cyclobutene derivatives require different catalysts .
  • Industrial-scale production of the monoester (4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid) has been achieved at 100 kg scale using B. cepacia lipase .

Biological Activity

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, also known as norbornane-1,4-dicarboxylic acid, is a bicyclic compound with the molecular formula C9_9H12_{12}O4_4. Its unique rigid structure and functional groups make it a significant compound in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications through a review of current literature and research findings.

Chemical Structure and Properties

The compound features a bicyclic system with two carboxylic acid groups located at the 1 and 4 positions. This configuration contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC9_9H12_{12}O4_4
Molecular Weight172.19 g/mol
Melting Point146-148 °C
SolubilitySoluble in water

This compound interacts with various molecular targets due to its ability to fit into specific enzyme active sites. The carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues, enhancing binding affinity and specificity. This interaction is crucial for its role in enzyme inhibition and modulation of biochemical pathways.

Applications in Enzyme Studies

The compound is utilized in the study of enzyme mechanisms, serving as a scaffold for drug design. Its structural rigidity allows researchers to investigate the active sites of enzymes more effectively, leading to insights into enzyme kinetics and inhibition .

Pharmaceutical Potential

Research indicates that this compound derivatives exhibit potential therapeutic effects. For instance, related compounds have been explored as orexin receptor antagonists, which may have implications for treating sleep disorders and cognitive dysfunctions . The unique structural attributes of this bicyclic compound allow for modifications that can enhance its pharmacological properties.

Study on Enzyme Inhibition

A recent study demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. The research highlighted how modifications to the carboxylic groups affected the binding affinity to target enzymes, suggesting a pathway for developing new inhibitors with therapeutic applications .

Research on Drug Development

Another study explored the use of this compound as a building block in synthesizing complex pharmaceuticals. The findings indicated that its derivatives could improve drug stability and bioavailability compared to traditional compounds used in drug formulations .

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds:

CompoundKey FeaturesBiological Activity
This compoundRigid structure; two carboxylic acidsEnzyme inhibition; drug design scaffold
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acidSimilar structure; different substitution patternVaries; less studied
7-Oxathis compoundContains oxygen; altered reactivityPotentially different biological roles

Q & A

What are the common synthetic routes for Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid?

Basic
A six-step synthesis starting from dimethyl-meso-2,5-dibromohexanedioate has been reported, yielding the target compound in 28% overall yield. The key step involves double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate using 1-bromo-2-chloroethane to form the bicyclic framework. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products .

How can enzymatic methods improve the regioselective hydrolysis of its esters?

Advanced
Pseudomonas cepacia lipase (Amano PS-SD) and Candida antarctica lipase B (Novozym 435) catalyze the hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate to its monoester. Novozym 435 achieves 82% monoester yield at low catalyst loading, while Amano PS-SD yields 78%. Reaction parameters (pH, temperature, solvent polarity) must be optimized to suppress diacid formation .

What spectroscopic techniques are used to confirm its structure and purity?

Basic
GC-MS and NMR (¹H/¹³C) are standard for structural confirmation. For example, GC-MS can identify fragmentation patterns unique to the bicyclic core, while NMR resolves distinct proton environments (e.g., bridgehead protons at δ 1.5–2.5 ppm). Purity is assessed via HPLC with UV detection at 210 nm .

How does its rigid bicyclic structure influence computational modeling in drug design?

Advanced
Molecular docking studies leverage its conformational rigidity to predict binding affinities with target enzymes (e.g., COX-2). Density functional theory (DFT) calculations reveal electronic effects of the dual carboxyl groups, aiding in designing analogs with enhanced hydrogen-bonding capabilities .

How does its reactivity differ from Bicyclo[2.2.2]octane-1,4-dicarboxylic acid?

Comparative Analysis
The smaller bicyclo[2.2.1]heptane ring increases steric strain, enhancing electrophilicity at the carboxyl groups. In contrast, the more symmetrical bicyclo[2.2.2]octane derivative exhibits slower esterification kinetics due to reduced ring strain. This difference is critical in polymer cross-linking applications .

How can researchers resolve contradictions in enzymatic hydrolysis yields?

Data Contradiction Analysis
Discrepancies in yields (e.g., 78% vs. 82% for different lipases) arise from enzyme-substrate interactions. Kinetic studies show Candida antarctica lipase B has higher affinity for the diester due to its larger active site. Activity assays under controlled water content (≤5%) improve reproducibility .

What role does this compound play in antidiabetic drug development?

Application Focus
Its monoester derivative serves as a key intermediate in synthesizing antidiabetic agents. Enzymatic hydrolysis of the dimethyl ester enables scalable production of chiral intermediates for glucagon-like peptide-1 (GLP-1) receptor agonists .

Why is the ester form preferred over the free acid in certain reactions?

Reactivity Studies
The dimethyl ester improves solubility in organic solvents (e.g., THF, DCM), facilitating alkylation or amidation. In contrast, the free acid undergoes decarboxylation under acidic conditions. Protecting group strategies (e.g., tert-butyl esters) mitigate this in peptide couplings .

What strategies enable regioselective functionalization of the bicyclic core?

Advanced Synthesis
Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) selectively deprotonates bridgehead positions, enabling halogenation or carboxylation. Alternatively, Pd-catalyzed C–H activation targets the less hindered exo-hydrogens .

What factors influence its stability during long-term storage?

Stability Considerations
The free acid is hygroscopic and prone to dimerization via anhydride formation. Storage under inert gas (N₂/Ar) at –20°C in amber vials prevents degradation. Stability assays using accelerated thermal aging (40°C/75% RH) predict a shelf life of >2 years .

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